Trospectomycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88669-04-9 |
|---|---|
Molecular Formula |
C17H30N2O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |
InChI Key |
KHAUBYTYGDOYRU-IRXASZMISA-N |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
Origin of Product |
United States |
Mechanistic Elucidation of Trospectomycin S Antimicrobial Action
Ribosomal Target Binding and Protein Synthesis Inhibition
The primary mode of action for trospectomycin involves its interaction with the bacterial ribosome, a critical cellular machinery for protein synthesis.
Impact on mRNA Translation and Cellular Processes
The binding of this compound to the 30S ribosomal subunit directly inhibits bacterial protein synthesis mims.com. This inhibition prevents bacteria from producing essential proteins required for their growth and survival, ultimately leading to bacterial cell death mims.com. Studies using cell-free translation assays have demonstrated that this compound exhibits ribosomal inhibition akin to that of spectinomycin (B156147) wikidata.orgepa.gov. The specific interaction with the 30S subunit appears to block translocation, a crucial step in the elongation phase of protein synthesis, thereby halting the progression of mRNA translation mims.com.
Distinctive Transport Mechanisms and Activity in Anaerobic Environments
A notable feature of this compound is its ability to remain active in anaerobic environments, a characteristic that sets it apart from many other aminocyclitols. This distinctive activity is attributed to its unique transport mechanism into bacterial cells.
This compound is accumulated by bacteria such as Salmonella typhimurium, Escherichia coli, and Haemophilus influenzae through a nonsaturable, energy-independent, diffusional process wikipedia.org. This contrasts sharply with aminoglycosidic aminocyclitols, which typically require electron transport and a specific electrical potential across the bacterial membrane for their uptake wikipedia.org. This compound is believed to utilize both porin and nonporin pathways to traverse the outer membrane of bacteria wikipedia.org. The energy-independent diffusion mechanism explains this compound's equivalent activity under both anaerobic and aerobic conditions wikipedia.org. For instance, Escherichia coli strains have been shown to accumulate this compound effectively under anaerobic growth and uptake conditions, at rates comparable to aerobic conditions wikipedia.org. This efficient anaerobic uptake directly contributes to its significant activity against a wide range of anaerobic bacteria, including various Bacteroides and Clostridium species wikipedia.orgfishersci.ca.
The in vitro activity of this compound against anaerobic bacteria has been extensively evaluated. Table 1 presents Minimum Inhibitory Concentration 90 (MIC90) values for this compound against various anaerobic bacterial groups, highlighting its potency.
Table 1: In Vitro Activity of this compound Against Anaerobic Bacteria (MIC90)
| Bacterial Group | MIC90 (mg/L) |
| Gram-positive cocci | 4 - 8 |
| Gram-negative rods | 8 - 16 |
| Gram-positive rods | 4 |
| Mobiluncus spp. | 0.5 |
| Bacteroides fragilis | 16 |
| Prevotella melaninogenica | 16 |
| Bacteroides urealyticus | 8 |
| Bacteroides vulgatus | 8 |
| Bacteroides spp. | 8 |
| Porphyromonas asaccharolytica | 8 |
| Peptococcus spp. | 8 |
Subinhibitory Effects on Bacterial Cellular Integrity and Host Interaction
Beyond its direct bactericidal or bacteriostatic effects, this compound at subinhibitory concentrations can induce significant changes in bacterial cellular integrity and modulate their interaction with host defense mechanisms.
Modulation of Bacterial Susceptibility to Host Defense Mechanisms
This compound's subinhibitory effects extend to influencing bacterial susceptibility to host defense mechanisms. Studies have shown that subinhibitory concentrations of this compound significantly enhance the surface phagocytosis of Bacteroides and Staphylococcus species by human polymorphonuclear leukocytes (PMNL). This enhancement suggests an alteration in the bacterial surface properties that makes them more recognizable or susceptible to phagocytic engulfment. The addition of homologous or heterologous isolated glycocalyx back to this compound-treated bacteria reduced phagocytosis to levels observed in untreated bacteria, indicating that this compound likely alters the bacterial glycocalyx, thereby increasing their vulnerability to phagocytosis.
Furthermore, the increased sensitivity of Escherichia coli UC 9451 to serum lysis after exposure to subinhibitory this compound concentrations was attributed to lysis mediated by both the classical and alternative complement pathways of the host immune system. This compound has also been observed to affect the adherence of Staphylococcus epidermidis in an in vitro model of vascular catheter colonization, suggesting its potential to interfere with bacterial biofilm formation and host colonization.
Table 2: Summary of Subinhibitory Effects of this compound
| Effect on Bacteria | Observed Outcome | Bacterial Species/Mechanism Involved | Source |
| Morphological Alterations | Enlargement in diameter and length | Escherichia coli UC 9451 | |
| Alteration of Outer Membrane Protein Proportions | Varied relative proportions of four major outer membrane proteins | Escherichia coli UC 9451 | |
| Enhanced Surface Phagocytosis | Significant increase in phagocytosis by human PMNL | Bacteroides thetaiotaomicron, Bacteroides fragilis, Staphylococcus epidermidis; likely due to alteration of bacterial glycocalyx | |
| Increased Sensitivity to Serum Lysis | Greater than 99% bacteria killed in 25% serum within 15 minutes | Escherichia coli UC 9451; lysis mediated by classical and alternative complement pathways | |
| Modulation of Bacterial Adherence | Affects adherence | Staphylococcus epidermidis in an in vitro model of vascular catheter colonization |
Comprehensive Analysis of Trospectomycin S in Vitro and Ex Vivo Antimicrobial Spectrum
Broad-Spectrum Efficacy Against Diverse Bacterial Classes
Trospectomycin exhibits a wide range of activity against both aerobic and anaerobic bacteria, often showing enhanced potency compared to its parent compound, spectinomycin (B156147). nih.gov
This compound demonstrates notable activity against several Gram-negative bacterial pathogens. It has been shown to be effective against Neisseria gonorrhoeae, Haemophilus influenzae, and various Proteus species. ontosight.aincats.ionih.govasm.org Specifically, ampicillin-resistant and -susceptible isolates of Haemophilus influenzae were highly susceptible to this compound. asm.org Branhamella catarrhalis isolates also showed susceptibility. nih.govasm.org
However, this compound displayed minimal activity against many other Gram-negative bacilli, such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MICs generally exceeding 64 µg/ml. asm.orgresearchgate.net Its activity against most species within the family Enterobacteriaceae was moderate, comparable to that of spectinomycin, and cross-resistance with spectinomycin was observed in these strains. nih.gov
This compound is effective against a wide array of Gram-positive bacteria. It exhibits activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus species. ncats.ionih.govasm.orgontosight.ainih.govnih.gov Its activity against Gram-positive cocci is considered quite active. ncats.iotandfonline.comnih.gov Studies have shown this compound to be considerably more active than amikacin (B45834) against most tested Gram-positive isolates, particularly Staphylococcus and Streptococcus species. nih.gov Furthermore, it has demonstrated good activity against Enterococcus species, including vancomycin-resistant Enterococcus (VRE). ontosight.ai
This compound's spectrum extends to several atypical bacterial species. It has shown activity against pathogens responsible for sexually transmitted infections, including Chlamydia trachomatis, Mycoplasma species, and Ureaplasma species. ncats.ionih.govresearchgate.net Additionally, research indicates its potency against Mycobacterium abscessus and Mycobacterium tuberculosis, although susceptibility can be influenced by the presence of efflux pumps in these organisms. researchgate.netresearchgate.net
This compound exhibits significant in vitro activity against a broad range of anaerobic bacteria, which is attributed, in part, to its oxygen-independent transport mechanism to its ribosomal target site. ncats.io Studies have evaluated its efficacy against numerous anaerobic isolates, including species from the Bacteroides fragilis group (Bacteroides fragilis, Bacteroides urealyticus, Bacteroides vulgatus, Bacteroides distasonis), Porphyromonas species (Porphyromonas asaccharolytica), Prevotella species (Prevotella melaninogenica), Fusobacterium species, Peptococcus species (Peptococcus niger, Peptococcus variabilis), Peptostreptococcus species (Peptostreptococcus anaerobius, Peptostreptococcus asaccharolyticus), Clostridium species (Clostridium difficile), Propionibacterium species, and Mobiluncus species. ncats.ionih.govtandfonline.comnih.govoup.comnih.gov this compound's activity against Bacteroides species, including the B. fragilis group, compares favorably with agents like clindamycin (B1669177) and cefoxitin, with no observed cross-resistance among B. fragilis group strains to these drugs. nih.gov
Activity against Atypical Bacterial Species
Quantitative Assessment of Antimicrobial Potency
The antimicrobial potency of this compound has been quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial isolates. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Table 1: Summary of this compound's MIC90 Values Against Key Bacterial Groups
| Bacterial Group | MIC90 (mg/L) | Reference |
| Gram-positive cocci | 4 - 8 | ncats.iotandfonline.comnih.gov |
| Gram-negative rods | 8 - 16 | ncats.iotandfonline.comnih.gov |
| Gram-positive rods | 4 | tandfonline.comnih.gov |
| Mobiluncus spp. | 0.5 | ncats.iotandfonline.comnih.gov |
| Anaerobes (overall) | 16 | oup.com |
Table 2: this compound MICs Against Specific Bacterial Species/Groups
| Microorganism/Group | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| Staphylococcus aureus | - | 2.0 | 4.0 | asm.org |
| Other Staphylococcus species | - | 2.0 | 4.0 | asm.org |
| Methicillin-resistant S. aureus | - | 2.0 | 4.0 | asm.org |
| Haemophilus influenzae | - | 0.5 | 2.0 | asm.org |
| Branhamella catarrhalis | - | 2.0 | 4.0 | asm.org |
| Neisseria gonorrhoeae | - | 0.25 | 0.5 | asm.org |
| Bacteroides fragilis group | ≤ 8 | - | - | nih.gov |
| Mycobacterium abscessus (WT) | 64 | - | - | researchgate.net |
| Mycobacterium abscessus (ΔMab2780c) | 16 | - | - | researchgate.net |
| Mycobacterium tuberculosis (WT) | 16 | - | - | researchgate.net |
| Mycobacterium tuberculosis (ΔRv1258c) | 1 | - | - | researchgate.net |
In a study evaluating its activity against 539 Gram-positive and Gram-negative anaerobes, 98% of strains were susceptible to this compound, with an MIC90 of 16 mg/L. oup.com For Mycobacterium species, this compound's susceptibility can be affected by efflux pumps; for instance, in M. abscessus, the efflux ratio for this compound was 4, compared to 32 for spectinomycin, indicating that while efflux affects its activity, it does so to a lesser extent than for spectinomycin. researchgate.net
Molecular Mechanisms of Bacterial Resistance to Trospectomycin
Enzymatic Inactivation Pathways
Enzymatic inactivation represents a common and significant mechanism of acquired antibiotic resistance, wherein bacteria produce enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive mdpi.comwoah.orgfrontiersin.org. For aminocyclitols like trospectomycin, the primary enzymes involved are aminoglycoside-modifying enzymes (AMEs). These enzymes catalyze the addition of functional groups (e.g., acetyl, phosphoryl, or nucleotidyl) to specific hydroxyl or amino groups on the antibiotic structure frontiersin.orgmdpi.commdpi.com. This modification prevents the drug from binding effectively to its ribosomal target site, thereby inhibiting its antibacterial action frontiersin.orgmdpi.com. While direct enzymatic inactivation pathways specifically for this compound are not extensively detailed, as an aminocyclitol, it is susceptible to similar enzymatic modifications that affect related aminoglycosides frontiersin.orgnih.gov.
Efflux Pump Systems Mediating Reduced Intracellular Accumulation
Bacterial efflux pump systems are active, energy-dependent transporters embedded in the bacterial membrane that expel antibiotics from the cell, thereby reducing their intracellular concentration to sub-inhibitory levels mdpi.comwoah.orgscienceopen.comeuramet.orgwalshmedicalmedia.com. This mechanism plays a crucial role in both intrinsic and acquired resistance phenotypes mdpi.comwoah.orgscienceopen.comfrontiersin.orguniprot.org.
One notable efflux pump implicated in resistance to spectinomycin (B156147) and its analogs, including this compound, is Rv1258c, also known as Tap or P55 frontiersin.orguniprot.orgresearchgate.netjidc.orgnih.gov. This pump belongs to the Major Facilitator Superfamily (MFS) of transporters and is predominantly found in Mycobacterium species frontiersin.orguniprot.orgresearchgate.netjidc.org. Rv1258c contributes to the intrinsic antibiotic resistance of Mycobacterium tuberculosis uniprot.org.
Research indicates that Rv1258c can confer resistance to a range of antibiotics, including tetracycline, rifampicin (B610482), clofazimine, and several aminoglycosides such as streptomycin (B1217042), gentamicin, 2'-N-ethylnetilmicin, and 6'-N-ethylnetilmicin frontiersin.orguniprot.org. Overexpression of the Rv1258c gene has been linked to resistance against acriflavine, tetracycline, isoniazid (B1672263) (INH), rifampicin (RIF), ethambutol (B1671381) (EMB), and pyrazinamide (B1679903) (PZA) in various Mycobacterium species, including Mycobacterium smegmatis, Mycobacterium bovis BCG, and multi-drug resistant (MDR) Mycobacterium tuberculosis clinical isolates researchgate.netjidc.org. The pump utilizes the electrochemical gradient as its energy source to transport drugs out of the cell uniprot.org. Point mutations within the Rv1258c gene in clinical isolates can also significantly contribute to clinically relevant multi-drug resistance uniprot.org.
Table 1: Efflux Pump Rv1258c and Associated Antibiotic Resistance
| Efflux Pump | Bacterial Species | Antibiotics Conferred Resistance To | Mechanism |
| Rv1258c (Tap, P55) | Mycobacterium tuberculosis, M. smegmatis, M. bovis BCG | Spectinomycin, this compound, Tetracycline, Rifampicin, Clofazimine, Streptomycin, Gentamicin, 2'-N-ethylnetilmicin, 6'-N-ethylnetilmicin, Isoniazid, Ethambutol, Pyrazinamide, Acriflavine | Active efflux (MFS transporter), uses electrochemical gradient; overexpression and point mutations lead to resistance frontiersin.orguniprot.orgresearchgate.netjidc.orgnih.gov |
Identification and Characterization of Relevant Efflux Pumps (e.g., Rv1258c)
Ribosomal Target Site Modifications and Mutations
This compound, like its parent compound spectinomycin, exerts its antibacterial effect by binding to a unique and highly conserved site on the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis nih.govresearchgate.net. Resistance can arise when the bacterial ribosome, the drug's primary target, undergoes structural alterations that reduce or eliminate the antibiotic's binding affinity mdpi.comwoah.orgcrstoday.commdpi.commdpi.comskintherapyletter.com.
These modifications typically occur through spontaneous mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins crstoday.commdpi.commdpi.comskintherapyletter.comnih.gov. For instance, mutations in ribosomal protein S12 have been extensively linked to streptomycin resistance nih.gov. In the context of spectinomycin and its derivatives, including this compound, mutations in the rpsE gene (encoding ribosomal protein S5) are known to confer resistance nih.gov. Enzymatic modifications, such as methylation of strategic nucleotides within the antibiotic binding site, can also weaken antibiotic binding through steric clashes, leading to resistance skintherapyletter.com. The ribosomal binding site for spectinomycin and its derivatives is considered distinct from that of many other antibiotic classes, which may explain why aminospectinomycins often lack cross-resistance to these other classes, even though cross-resistance with spectinomycin itself is common nih.govresearchgate.netnih.govecronicon.net.
Alterations in Bacterial Outer Membrane Permeability and Drug Uptake
The outer membrane of Gram-negative bacteria serves as a crucial barrier, regulating the entry of various substances, including antimicrobial agents mdpi.comeuramet.orgnih.gov. Alterations in the permeability of this membrane can significantly impact drug uptake and contribute to bacterial resistance mdpi.com.
This compound accumulation in bacteria such as Salmonella typhimurium, Escherichia coli, and Haemophilus influenzae occurs via a non-saturable, energy-independent diffusional process nih.gov. Porins, which are protein channels in the outer membrane, facilitate the entry of hydrophilic drugs woah.orgnih.gov. Studies have shown that deficiency of F porin in E. coli can lead to increased resistance to this compound, while deep rough mutants of S. typhimurium (which have altered lipopolysaccharide and thus increased outer membrane permeability) exhibited greater susceptibility and faster drug accumulation nih.gov. These findings suggest that this compound utilizes both porin and non-porin pathways to traverse the outer membrane nih.gov. Resistance can be acquired through changes in the type of porins expressed, alterations in their expression levels, or impairment of their function mdpi.com. A reduction in outer membrane permeability, potentially acting synergistically with efflux pump activity, can lead to high-level intrinsic and/or acquired resistance in various clinically important bacteria mdpi.com.
Phenotypic and Genotypic Cross-Resistance Profiles with Related Aminocyclitols
Cross-resistance occurs when resistance to one antibiotic confers resistance to other antibiotics, often due to shared mechanisms of action or resistance pathways woah.org. This compound is a derivative of spectinomycin, and consequently, bacteria often exhibit cross-resistance between these two aminocyclitols nih.govecronicon.net. For instance, spectinomycin-resistant Neisseria gonorrhoeae strains also show cross-resistance to this compound ecronicon.net.
While this compound shares resistance profiles with spectinomycin, research into novel aminospectinomycins (a class that includes this compound) suggests a lack of cross-resistance to other existing antibiotic classes nih.govresearchgate.net. This is attributed to the distinct ribosomal binding site of spectinomycin and its derivatives, which is different from the binding sites of other antibiotic classes nih.govresearchgate.net. However, within the broader class of aminoglycosides (to which aminocyclitols are related), cross-resistance can occur due to overlapping target sites or non-specific drug efflux mechanisms woah.org. Genotypic changes, such as mutations in the rpsE gene, are known to confer spectinomycin resistance and would therefore likely impact this compound susceptibility due to their shared ribosomal target nih.gov.
Table 2: Key Mechanisms of Bacterial Resistance to this compound
| Mechanism | Description | Examples/Details |
| Enzymatic Inactivation | Bacterial enzymes chemically modify or degrade the antibiotic, rendering it inactive. | Aminoglycoside-modifying enzymes (AMEs) add acetyl, phosphoryl, or nucleotidyl groups to the drug, preventing ribosomal binding. mdpi.comwoah.orgfrontiersin.orgmdpi.commdpi.com |
| Efflux Pump Systems | Active transporters expel the antibiotic from the bacterial cell, reducing intracellular concentration. | Rv1258c (Tap, P55) in Mycobacterium species extrudes spectinomycin and this compound; overexpression and mutations contribute to resistance. scienceopen.comfrontiersin.orguniprot.orgresearchgate.netjidc.orgnih.gov |
| Ribosomal Target Site Modifications | Mutations or modifications in ribosomal proteins or rRNA alter the antibiotic's binding site, reducing affinity. | Mutations in rpsE (encoding ribosomal protein S5) or other ribosomal proteins (e.g., S12 for streptomycin) and enzymatic methylation of rRNA can confer resistance. nih.govresearchgate.netcrstoday.commdpi.commdpi.comskintherapyletter.comnih.govnih.gov |
| Alterations in Outer Membrane Permeability | Changes in the bacterial outer membrane reduce antibiotic uptake into the cell. | Alterations in porin channels (e.g., F porin deficiency in E. coli) or lipopolysaccharide structure can decrease this compound entry. mdpi.comwoah.orgeuramet.orgnih.gov |
| Cross-Resistance | Resistance to this compound due to shared mechanisms with related antibiotics. | Common with spectinomycin due to shared ribosomal target; generally lacks cross-resistance with other distinct antibiotic classes. nih.govresearchgate.netnih.govecronicon.net |
Structure Activity Relationship Sar and Rational Design of Trospectomycin Analogs
Computational Chemistry and In Silico Approaches in SAR Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical relationships between the chemical structure of a compound and its biological activity. These models enable the prediction of a compound's activity based on its structural and physicochemical features, thereby guiding the design of new drug candidates.
Studies have applied QSAR methodologies to Trospectomycin and its related compounds to predict their antibacterial activity. For instance, this compound has been included in datasets used to develop QSAR models aimed at distinguishing compounds with antibacterial activity from non-antibiotics. One such model, based on Artificial Neural Networks (ANNs) and utilizing 34 "inductive" QSAR descriptors, achieved a 93% correct separation of compounds with and without antibacterial activity within a set of 657 diverse compounds. In this model, this compound yielded an output value of 0.850, indicating its predicted antibacterial character, while Spectinomycin (B156147), a closely related analog, showed a value of 0.628. mdpi.com, semanticscholar.org, researchgate.net
The inductive QSAR descriptors, derived from electronegativities, covalent radii of constituent atoms, and interatomic distances, reflect various aspects of intra- and intermolecular interactions. mdpi.com, researchgate.net The ability of such models to confidently assign antibacterial character highlights their utility in early-stage virtual screening and combinatorial library design. mdpi.com, semanticscholar.org
Table 1: Predicted Antibacterial Activity from an Inductive QSAR Model
| Compound | Predicted Antibacterial Activity (ANN Output Value) |
| This compound | 0.850 |
| Spectinomycin | 0.628 |
Beyond direct antibacterial activity, QSAR studies on the broader class of aminoglycosides, to which this compound belongs, have investigated other critical properties. For example, QSAR models have been developed to understand the DNA-binding properties of aminoglycoside-polyamine libraries, identifying molecular size, basicity, methylene (B1212753) group spacing between amine centers, and hydrogen-bond donor groups as important contributors to DNA-binding efficacy. acs.org Similarly, QSAR models have been used to optimize aminoglycoside-derived lipopolymers for transgene expression, where the presence of moderate hydrophobic character was found to enhance efficacy. acs.org These studies underscore the versatility of QSAR in understanding various aspects of aminoglycoside interactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict how molecules interact with each other at an atomic level, providing insights into binding affinities, preferred orientations, and the dynamic behavior of ligand-receptor complexes. These methods are crucial for understanding the molecular basis of drug action and for rational drug design. 3ds.com, openaccessjournals.com, sarpublication.com
For this compound, molecular docking and dynamics simulations have been instrumental in elucidating its binding to the bacterial ribosome, its primary target. Studies have performed molecular docking and 20-nanosecond (ns) molecular dynamics (MD) simulations on this compound (TroSPC 2) and Spectinomycin (SPC 1) using a model of the Mycobacterial ribosomal RNA/RpsE complex. researchgate.net, researchgate.net
The molecular docking results indicated that this compound occupies the same ribosomal binding site as Spectinomycin, with a Root Mean Square Deviation (RMSD) of 1.5 Å between their docked structures. Their Glide docking scores were comparable, with this compound showing -9.96 kcal mol⁻¹ and Spectinomycin showing -10.05 kcal mol⁻¹. researchgate.net, researchgate.net
Molecular dynamics simulations further revealed the specific interactions stabilizing this compound's binding within the ribosome. Both this compound and Spectinomycin maintained hydrogen bond interactions with key nucleic acids in the binding site, including G1064, C1066, A1067, G1068, A1191, and G1193. Additionally, interactions with Lys57 were observed. researchgate.net, researchgate.net While Spectinomycin maintained a more stable position in the ribosome binding site, potentially explaining a more favorable total free energy of binding (ΔG total), the energy contributions from van der Waals (E VDW) and solvation (E solv) forces were comparable between the two molecules. researchgate.net
These computational experiments provide a detailed molecular understanding of how modifications to the Spectinomycin core, leading to this compound, influence binding within the ribosomal target site. The insights gained from such simulations are critical for designing new analogs with improved binding characteristics and expanded antibacterial spectra.
Table 2: Molecular Docking and Dynamics Simulation Parameters for this compound and Spectinomycin
| Compound | Target Complex | Glide Docking Score (kcal mol⁻¹) | Ligand RMSD (Å) vs. Spectinomycin | Key Hydrogen Bond Interactions |
| This compound | Mycobacterial rRNA/RpsE | -9.96 | 1.5 | G1064, C1066, A1067, G1068, A1191, G1193 (nucleic acids), Lys57 (protein) researchgate.net, researchgate.net |
| Spectinomycin | Mycobacterial rRNA/RpsE | -10.05 | N/A | G1064, C1066, A1067, G1068, A1191, G1193 (nucleic acids), Lys57 (protein) researchgate.net, researchgate.net |
Furthermore, molecular dynamics simulations have been utilized in the development of spectinomycin analogs, such as spectinamides. These simulations suggested that lead spectinamides formed stable complexes in the spectinomycin-binding site, with their side chains making contacts in a previously unexplored pocket adjacent to helix 34 and ribosomal protein S5 (RpsE). researchgate.net This demonstrates how MD simulations can identify novel interaction sites for rational design.
Application of Artificial Intelligence and Machine Learning in SAR
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the field of Structure-Activity Relationship (SAR) by enabling more efficient and accurate prediction and optimization of chemical compounds. These technologies can process vast datasets of molecular structures and biological activities to identify complex patterns that are difficult for traditional methods to discern. mdpi.com
In the context of this compound's SAR, AI and ML have been directly applied through the use of Artificial Neural Networks (ANNs) for QSAR modeling. As noted in Section 5.3.1, ANNs were employed to build a QSAR model that successfully distinguished compounds with antibacterial activity, including this compound, from inactive compounds. mdpi.com, semanticscholar.org, researchgate.net This application demonstrates how machine learning algorithms can learn intricate structure-activity relationships from data and make predictions about the biological properties of new or existing molecules.
Beyond specific QSAR models for this compound, AI/ML methods are broadly utilized in various aspects of SAR-driven drug design. This includes target prediction, where AI/ML algorithms can identify potential biological targets for small molecules, and lead optimization, where they help refine the properties of promising drug candidates. mdpi.com Machine learning models can be trained on large datasets of chemical structures and their associated activities, allowing for the development of predictive models that accelerate the identification of potent and selective compounds. This integration of AI/ML into SAR workflows enhances the efficiency of drug discovery by reducing the need for extensive experimental testing and enabling the exploration of a wider chemical space.
Synthetic Chemistry and Biocatalysis for Trospectomycin and Its Derivatives
Chemical Synthesis Pathways for Trospectomycin
Oxidation and Alkylation Strategies from Spectinomycin (B156147)
A key aspect of this compound synthesis from spectinomycin involves the oxidation of a silyl (B83357) enol ether intermediate to an enone. This oxidation step is notably mild and highly selective, resulting in excellent yields. researchgate.net The reaction utilizes an alkyl hydroperoxide as the oxidizing agent. researchgate.net Following the oxidation, a gamma-alkylation of the resulting enone is performed. This alkylation, activated by a beta-oxygen, is considered an unusual reaction in the synthetic pathway. researchgate.net Specifically, the transformation of a protected spectinomycin-derived silyl enol ether into an enone is achieved through oxidation with tert-butyl hydroperoxide, followed by γ-alkylation using lithium bis(trimethylsilyl)amine and allyl chloride. nih.gov
Strategies for the Preparation of Novel this compound Analogs
The development of novel this compound analogs has been a significant area of research, primarily driven by the aim to enhance antibacterial potency and broaden the spectrum of activity. Synthetic modifications of spectinomycin, including additions at the 6'-position (leading to this compound) and the 3'-position (leading to spectinamides and aminomethyl spectinomycins), have been explored. nih.govnih.govnih.gov
Recent studies have focused on the design, synthesis, and evaluation of 3',6'-disubstituted spectinomycin analogs. These include compounds such as trospectinamide, N-benzyl linked aminomethyl trospectomycins, and N-ethylene linked aminomethyl trospectomycins. nih.govnih.govresearchgate.netresearchgate.net The synthesis of these new analogs typically adapts previously established routes developed for spectinamide and aminomethyl spectinomycin series, starting from this compound. nih.govresearchgate.netresearchgate.net
Computational experiments have been instrumental in predicting the binding capabilities of these disubstituted analogs within the spectinomycin ribosomal binding site. nih.govresearchgate.netresearchgate.net Research findings indicate that the 3'-modification plays a crucial role in dictating the spectrum of activity, leading to improved efficacy against various mycobacterium species. nih.govresearchgate.netresearchgate.net For instance, N-ethylene linked aminomethyl trospectomycins have demonstrated increased potency against Mycobacterium abscessus, while trospectinamide exhibited robust activity against M. tuberculosis. researchgate.netresearchgate.net It has also been observed that this compound itself is susceptible to efflux mechanisms in M. tuberculosis and M. abscessus. nih.govresearchgate.netresearchgate.net
Enzymatic Approaches for Derivative Synthesis (e.g., Adenylylation)
Enzymatic methods offer highly selective and efficient pathways for synthesizing derivatives of complex molecules like this compound. One notable enzymatic modification is the adenylylation of this compound, leading to derivatives such as this compound 6-(5'-adenylate). ontosight.ai This derivative involves the attachment of an adenosine (B11128) monophosphate (AMP) moiety to the spectinomycin molecule at the 6-position. ontosight.ai
The synthesis of this compound 6-(5'-adenylate) can be achieved through enzymatic or chemical methods. ontosight.ai A specific enzymatic approach involves using osmotically shocked lysate from a spectinomycin-resistant strain of Escherichia coli. jst.go.jp In this process, this compound is adenylylated in the presence of adenosine 5'-triphosphate (ATP) and magnesium ions. jst.go.jp The resulting biologically inactive adenylylated product was identified as this compound 6-(5'-adenylate). jst.go.jp The motivation behind employing enzymatic synthesis lies in the exquisite chemo-, regio-, and stereoselectivity that enzymes can provide. nih.gov Enzymes are capable of facilitating stereoselective reactions with prochiral compounds, enantioselective replacement of specific groups, and atroposelective reactions. nih.gov
Table 1: Key Synthesis Data for this compound
| Parameter | Value | Citation |
| Overall Yield from Spectinomycin | 13.3% | researchgate.netresearchgate.net |
| Number of Steps from Spectinomycin | 5 | researchgate.netresearchgate.net |
Advanced Methodologies in Trospectomycin Research
In Vitro Microbiological Susceptibility Profiling Techniques
In vitro microbiological susceptibility profiling is fundamental to assessing the antibacterial potency of trospectomycin against a diverse range of pathogens. Standardized methods, such as agar (B569324) dilution and broth microdilution, are routinely employed to determine the minimum inhibitory concentration (MIC) of this compound. nih.govasm.orgapec.org These techniques involve exposing standardized concentrations of microorganisms to increasing concentrations of the antibiotic to quantify the lowest concentration that inhibits visible bacterial growth. apec.org
Studies have compared the in vitro activity of this compound with that of spectinomycin (B156147) and other reference antibiotics against numerous clinical isolates of aerobic and anaerobic bacteria. This compound has demonstrated superior activity, often being 4- to 32-fold more active than spectinomycin against various bacterial species. nih.govnih.gov
Table 1: Comparative In Vitro Activity of this compound vs. Spectinomycin
| Bacterial Species | This compound Activity (Fold more active than Spectinomycin) | Reference |
| Staphylococci | 4- to 32-fold | nih.gov |
| Streptococci | 4- to 32-fold | nih.gov |
| Haemophilus influenzae | 4- to 32-fold | nih.gov |
| Branhamella catarrhalis | 4- to 32-fold | nih.gov |
| Neisseria gonorrhoeae | 4- to 16-fold | nih.govnih.gov |
| Proteus species | 4- to 32-fold | nih.gov |
| Bacteroides species | 4- to 32-fold | nih.gov |
| Clostridium difficile | 4- to 32-fold | nih.gov |
| Clostridium species | 4- to 32-fold | nih.gov |
| Chlamydia trachomatis | 4- to 32-fold | nih.gov |
| Mycoplasma pneumoniae | Comparable to more active than ciprofloxacin, favorable to tetracycline | oup.com |
| Mycoplasma hominis | Comparable to more active than ciprofloxacin, favorable to tetracycline | oup.com |
| Ureaplasma urealyticum | Comparable to more active than ciprofloxacin, favorable to tetracycline | oup.com |
For Neisseria gonorrhoeae, a susceptible breakpoint MIC of ≤16 µg/mL has been proposed for this compound, with a correlated zone diameter of ≥17 mm in disk diffusion tests. An intermediate category was suggested for MICs of 32 µg/mL (14-16 mm zone diameter). nih.gov this compound also demonstrated moderate activity against most species of the family Enterobacteriaceae. nih.gov
Biochemical and Biophysical Characterization of Target Interactions
This compound exerts its antibacterial effect by inhibiting protein synthesis through binding to the bacterial 30S ribosomal subunit. guidetopharmacology.org Biochemical and biophysical techniques are crucial for characterizing these interactions, providing detailed information on binding energetics, kinetics, stoichiometry, and conformational dynamics. researchgate.net
Key biophysical techniques employed include:
Surface Plasmon Resonance (SPR): This method allows for real-time study of molecular interactions, providing qualitative and quantitative data on the binding kinetics and affinity between this compound and its target proteins, such as ribosomal components. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC quantifies the thermodynamic parameters of intermolecular interactions, revealing the enthalpy, entropy, and binding constant of the this compound-target complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the binding site and conformational changes induced upon this compound binding to its ribosomal target. researchgate.net
Fluorescence Spectroscopy: Changes in fluorescence properties upon ligand binding can be used to monitor and characterize the interaction. researchgate.net
Cellular Thermal Shift Assay (CETSA): This label-free method enables the characterization of target engagement in intact cells or cell lysates by measuring the thermal stability of a protein in the presence and absence of a ligand. frontiersin.org
These methods help elucidate the precise mechanism by which this compound interferes with bacterial protein synthesis and its specific binding characteristics. eddc.sggoogleapis.com
Molecular Biology Techniques for Resistance Gene Identification and Expression Analysis
The identification and analysis of resistance genes are critical for understanding and combating antibiotic resistance. Molecular biology techniques play a pivotal role in detecting the genetic determinants of this compound resistance.
Commonly used techniques include:
Polymerase Chain Reaction (PCR): PCR is a rapid and highly sensitive tool for detecting specific antibiotic resistance genes. mdpi.comyoutube.com
DNA Sequencing: Both Sanger sequencing and next-generation sequencing (NGS) are used to obtain complete sequences of resistance genes, identify mutations in pre-existing genes, or characterize newly acquired resistance determinants. youtube.com NGS, particularly whole-genome sequencing, allows for the identification of resistance elements within their genomic context, aiding in understanding their dissemination and epidemiology. youtube.com
Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) are used to analyze the expression levels of genes involved in resistance mechanisms, such as efflux pumps or ribosomal modification enzymes, in response to this compound exposure.
Research has shown that this compound can be susceptible to inactivation by crude enzyme preparations from spectinomycin-inactivating strains of Escherichia coli, indicating a shared resistance mechanism. nih.gov Databases like the Comprehensive Antibiotic Resistance Database (CARD) serve as rigorously curated collections of characterized resistance determinants, aiding in the identification and analysis of resistance genes. mcmaster.ca Furthermore, computational approaches, including machine learning and homology modeling, are being explored to predict and identify novel resistance genes and their interactions with antimicrobials. mdpi.com
Microscopic and Imaging Techniques for Cellular Response Evaluation
Microscopic and imaging techniques provide visual and quantitative data on the cellular responses of bacteria to this compound, offering insights into its mode of action and the cellular impact of drug exposure.
Key imaging techniques include:
Automated Light Microscopy and High-Throughput Imaging: These techniques enable the automated acquisition and analysis of images from large numbers of samples, facilitating phenotypic screening assays to evaluate cellular responses to this compound. nikon.com
Confocal Microscopy (e.g., Laser Scanning Confocal Microscopy, Reflectance Confocal Microscopy, Multiphoton Microscopy): Confocal microscopy allows for high-resolution imaging of cellular structures and processes. It can be used to observe changes in bacterial morphology, cell division, and intracellular localization of the antibiotic or its effects. nih.govevidentscientific.com Multiphoton microscopy, for instance, can detect cellular metabolic changes through the two-photon excited fluorescence signal from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), providing optical biomarkers related to treatment response. nih.gov
Electron Microscopy (Transmission Electron Microscopy, Scanning Electron Microscopy): These techniques offer ultra-high resolution imaging, allowing for detailed visualization of subcellular damage or alterations induced by this compound, such as effects on ribosomes or cell wall integrity.
Live-Cell Imaging: This allows for the dynamic observation of cellular processes in real-time, providing kinetic data on bacterial responses to the antibiotic.
The integration of artificial intelligence (AI) and machine learning (ML) with microscopic imaging enables automated cell classification, identification of cellular changes following drug treatments, and the discovery of subtle patterns not easily discernible by human observation, enhancing the quantitative evaluation of drug effects. mdpi.com
Proteomics and Metabolomics in Understanding Drug Action and Resistance
Proteomics and metabolomics, collectively known as "omics" technologies, provide comprehensive insights into the molecular changes occurring within bacteria in response to this compound, aiding in the understanding of drug action and resistance mechanisms. nih.gov
Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), is the analytical foundation for proteomic studies. nih.govrevespcardiol.org Quantitative proteomics, including methods like stable isotope labeling with amino acids in cell culture (SILAC), can identify specific protein targets of small molecules and quantify changes in protein abundance upon drug exposure. mdpi.com By comparing the proteomes of susceptible and resistant strains, researchers can identify proteins whose altered expression or modification contributes to resistance.
Metabolomics: This focuses on the comprehensive analysis of metabolites, the end products of cellular processes. MS-based techniques, such as triple quadrupole mass spectrometry (QqQ-MS) for targeted metabolomics, are commonly used. revespcardiol.org Metabolomics can reveal shifts in metabolic pathways that occur in response to antibiotic treatment or as a mechanism of resistance. For instance, alterations in metabolic profiles are associated with the development of drug resistance in various contexts. nsf.govnih.gov
The integration of proteomics and metabolomics data can provide a more holistic view of the biochemical alterations in pathogenic bacteria exposed to antibiotics, helping to identify novel biomarkers and drug targets. nih.govplos.org
Integrated Approaches for Target Identification and Mechanism of Action Studies
Understanding the full scope of this compound's action and resistance mechanisms often requires integrated approaches that combine multiple methodologies. This holistic strategy allows for a more comprehensive characterization of on-target and off-target effects and a deeper understanding of the drug's mechanism. nih.govresearchgate.netnih.gov
Key integrated approaches include:
Multi-Omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics provides a systems-level understanding of how this compound affects bacterial physiology and how resistance develops. This integration can correlate changes at the genetic level with alterations in protein expression and metabolic pathways. nih.govplos.org
Phenotypic Screening Coupled with Target Deconvolution: High-throughput phenotypic screens can identify compounds with desired antibacterial activity. Subsequent target identification (deconvolution) studies, often using direct biochemical methods, genetic interactions (e.g., CRISPR-Cas9 screens), or computational inference, are then employed to determine the precise protein or pathway responsible for the observed phenotype. nih.govresearchgate.netnih.gov
Computational Modeling and Cheminformatics: In silico methods, such as molecular docking and dynamics simulations, can predict drug-target interactions and guide experimental design. Cheminformatics tools can analyze large datasets of chemical structures and biological activities to identify patterns related to drug action and resistance.
Affinity-based Proteomics: This approach uses immobilized small molecules to pull down their interacting proteins from complex biological mixtures, followed by mass spectrometry to identify the bound proteins, providing direct evidence of target engagement. mdpi.comnih.gov
These integrated strategies are essential for overcoming bottlenecks in drug discovery, especially when dealing with complex biological systems and the emergence of drug resistance. ufl.edu
Compound Names and PubChem CIDs
Future Directions and Unresolved Research Avenues for Trospectomycin Non Clinical Perspective
Development of Next-Generation Trospectomycin Analogs with Enhanced Potency and Resistance Evasion
The escalating global challenge of antibiotic resistance underscores the imperative for developing novel antimicrobial agents, including next-generation analogs of existing compounds like this compound. soligenix.comeuropa.eu A key strategy involves designing analogs that possess enhanced potency and the ability to evade common bacterial resistance mechanisms. Research into spectinamide analogs, which are structurally related to spectinomycin (B156147) and thus to this compound, has demonstrated that targeted synthetic modifications can effectively circumvent efflux pump-mediated resistance. researchgate.net This highlights a promising pathway for the rational design of this compound derivatives. Future non-clinical studies should focus on elucidating detailed structure-activity relationships (SAR) to guide modifications that improve ribosomal binding affinity, increase intracellular accumulation by overcoming efflux, and reduce susceptibility to enzymatic inactivation. The goal is to create compounds that maintain the core mechanism of action while overcoming existing and emerging resistance pathways.
Elucidation of Comprehensive Resistance Mechanisms in Emerging Pathogens
Antibiotic resistance represents a significant public health threat, driven by the diverse and adaptive mechanisms bacteria employ to neutralize antimicrobial agents. soligenix.comeuropa.eu These mechanisms include the development of protein pumps that actively expel antibiotics from bacterial cells, alterations in cell membrane permeability to restrict drug entry, mutations in the antibiotic's target proteins (rendering the drug ineffective), and the enzymatic modification or degradation of the antibiotic molecule itself. soligenix.com A comprehensive understanding of these mechanisms, particularly in emerging pathogens, is crucial for developing effective countermeasures.
Non-clinical research must delve into the origins and evolution of resistance genes, especially those capable of horizontal transfer from environmental bacteria, such as those found in soil, to clinically relevant pathogenic strains. nih.gov Advanced genomic and metagenomic techniques, including whole-genome sequencing (WGS), are invaluable tools for identifying and monitoring the emergence and spread of resistance mechanisms. mdpi.com These methodologies provide insights into the genetic basis of resistance, allowing researchers to track mutations, mobile genetic elements (like plasmids), and gene transfer events. Further research is also needed to characterize the true biological functions of specific resistance genes, such as blaCTX-M, qnrA, and blaNDM, which are known to contribute to multi-drug resistance in clinical settings. nih.gov
Application of Novel Computational and Experimental Methodologies for Drug Discovery
The landscape of drug discovery is being revolutionized by the integration of advanced computational and experimental methodologies. Computer-aided drug design (CADD) plays a pivotal role, driven by significant advancements in artificial intelligence (AI) algorithms and increasingly accessible computational power. mdpi.com These computational tools facilitate the rapid screening of vast chemical libraries and the accurate prediction of molecular properties, accelerating the identification of potential drug candidates. mdpi.com
Key computational techniques employed include:
Molecular Docking: Predicting the binding orientation and affinity of small molecules to target proteins. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: Simulating the time-dependent behavior of molecular systems to understand ligand-target interactions and conformational changes. mdpi.commdpi.com
Pharmacophore Modeling: Identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com
Homology Modeling: Constructing 3D models of proteins based on known structures of homologous proteins. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models to correlate chemical structure with biological activity. mdpi.com
Data-Driven Techniques: Utilizing machine learning and data analytics to extract insights from large datasets for drug discovery. mdpi.com
The integration of these computational methods with experimental validation has proven highly effective in discovering novel bioactive compounds and optimizing lead structures. mdpi.comfrontiersin.org For instance, refining predicted protein structures through MD simulations and then performing virtual screenings has successfully identified new inhibitors for other targets. mdpi.com This integrated approach can be applied to this compound research to identify novel analogs, understand their binding to the 30S ribosomal subunit, and predict their interaction with bacterial resistance elements. Computational methods also offer a powerful avenue for drug repositioning by mapping drug-target interaction spaces and predicting novel interactions. nih.gov
Strategic Repurposing or Reserve Potential for Future Antimicrobial Needs
Drug repurposing, or repositioning, involves identifying new therapeutic applications for existing pharmaceutical compounds. This strategy offers a cost-effective and efficient alternative to traditional de novo drug discovery, as it can significantly reduce the time and resources required for development by leveraging existing safety and toxicity data. nih.govnih.govaboutscience.eu For this compound, exploring its potential for new indications beyond its original scope, or investigating its utility as an "antibiotic adjuvant" to enhance the activity of other antimicrobials, represents a strategic non-clinical research direction. nih.gov
The concept of maintaining this compound's "reserve potential" implies a strategic approach to its use, ensuring its efficacy is preserved for critical, future antimicrobial needs. This could involve targeted research into its activity against highly resistant "superbugs" or its use in specific, limited scenarios to prevent the rapid development of resistance. soligenix.com While drug repurposing offers significant advantages, it is crucial to consider the potential risks, particularly the exacerbation of antimicrobial resistance if repurposed antibiotics are used indiscriminately or without a clear understanding of their impact on resistance evolution. aboutscience.eud-nb.info Non-clinical studies are essential to evaluate these risks and guide responsible repurposing strategies.
Addressing Gaps in Non-Clinical Data to Inform Translational Research
Translational research is fundamentally about bridging the "translational gap" or "Valley of Death" between foundational laboratory discoveries and their application in clinical practice. nih.govucl.ac.uk A persistent challenge in this process is the low reproducibility of preclinical studies and the frequent failure of promising preclinical therapies to translate successfully into clinical trials. nih.govnih.gov
To enhance the translational potential of this compound research, it is critical to address existing gaps in non-clinical data. This involves:
Rigorous Experimental Design: Ensuring preclinical studies are meticulously designed to yield robust and reliable data. nih.gov
Validation of Models: Thoroughly validating in vitro and in vivo models used in research to ensure their predictive utility and relevance to human biology. nih.gov
Adherence to Good Laboratory Practice (GLP): Compliance with GLP regulations for pivotal in vitro and in vivo studies is generally expected for data submitted in support of investigational new drug (IND) applications. fda.gov
Comprehensive Data Reporting: Providing detailed and transparent reporting of all experimental methods and results to enhance reproducibility. nih.gov
Integration of Heterogeneous Data: Utilizing advanced data analytics and "big data" approaches to integrate diverse information sources, improving the understanding of complex biological systems and drug effects. frontiersin.org
By systematically addressing these non-clinical data gaps, researchers can improve the quality and translatability of findings related to this compound, ultimately informing and accelerating its potential future development. Standardized guidelines for study design and data reporting are also crucial to overcome translational roadblocks. nih.gov
Q & A
Q. What experimental methodologies are most effective for studying Trospectomycin’s antibacterial activity and mechanism of action?
To investigate this compound’s mechanism, researchers should employ in vitro bacterial inhibition assays (e.g., minimum inhibitory concentration (MIC) testing) combined with genomic analysis of target pathogens. For example, Gary et al. (1988) utilized MIC assays to demonstrate its efficacy against Pasteurella species, highlighting its binding to the 30S ribosomal subunit . Structural studies (e.g., X-ray crystallography) can further elucidate interactions with ribosomal RNA .
Q. How should researchers design controlled experiments to evaluate this compound’s efficacy in animal models?
Key considerations include:
- Model selection : Use pathogen-specific infection models (e.g., turkey bacteremia models for Pasteurella studies) .
- Dosage calibration : Pharmacokinetic (PK) parameters (e.g., half-life, bioavailability) must be established via HPLC or mass spectrometry .
- Control groups : Include placebo and comparator antibiotics (e.g., spectinomycin) to contextualize efficacy .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in preclinical studies?
Focus on:
- Absorption/Distribution : Measure serum concentration-time profiles using liquid chromatography.
- Metabolism : Assess hepatic clearance pathways via microsomal assays.
- Excretion : Quantify renal elimination rates in animal models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?
Systematic approaches include:
- Contradiction analysis : Apply frameworks (e.g., TRIZ model) to identify conflicting variables (e.g., host immune interference, biofilm formation) .
- Multi-omics integration : Combine transcriptomic data (bacterial response) with metabolomic profiles (host-pathogen interactions) to pinpoint discordances .
- Meta-analysis : Compare datasets across studies (e.g., Gary et al., 1988 vs. later PK studies) to identify methodological biases .
Q. What strategies are recommended for investigating this compound’s potential resistance mechanisms?
- Genomic sequencing : Identify mutations in ribosomal RNA (rRNA) or efflux pump upregulation in resistant strains.
- Proteomic profiling : Compare protein expression in susceptible vs. resistant isolates under drug pressure.
- Evolutionary assays : Use serial passage experiments to simulate resistance development in vitro .
Q. How can researchers integrate this compound into combination therapy studies while minimizing antagonism?
- Checkerboard assays : Test synergy/antagonism with other ribosomal-targeting antibiotics (e.g., macrolides).
- Mechanistic modeling : Use pharmacodynamic models to predict additive effects based on target binding kinetics.
- In vivo validation**: Evaluate combination efficacy in co-infection models while monitoring toxicity .
Methodological Frameworks
Notes for Rigorous Research
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data Validation : Cross-reference findings with historical datasets (e.g., Gary et al., 1988) to maintain continuity .
- Ethical Compliance : Obtain approvals for animal models and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
